CS-834 - 157542-49-9

CS-834

Catalog Number: EVT-265485
CAS Number: 157542-49-9
Molecular Formula: C20H28N2O7S
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CS 834 is a novel oral carbapenem antibiotic. It is an ester-type prodrug of the active metabolite R-95867.
Classification

CS-834 falls under the category of beta-lactam antibiotics, specifically within the carbapenem subclass. Carbapenems are known for their broad-spectrum activity and resistance to many beta-lactamases, making them critical in treating multi-drug resistant infections. CS-834 is characterized as a 1 beta-methylcarbapenem derivative, which enhances its stability and efficacy .

Synthesis Analysis

The synthesis of CS-834 has been explored through various methods, emphasizing efficiency and yield. A notable approach involves the use of phosphorus ylide in an intramolecular Wittig-type reaction, which facilitates cyclization to form the core structure of the compound. This method has been reported to yield CS-834 in a relatively short number of steps, making it advantageous for large-scale production .

Key steps in the synthesis include:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of (S)-4-hydroxy-2-pyrrolidinone derivatives as crucial intermediates.
  2. Cyclization Reaction: The cyclization step employs phosphorus ylide to achieve the desired molecular framework.
  3. Purification and Characterization: Final products are purified using silica gel chromatography and characterized through techniques such as NMR and IR spectroscopy.
Molecular Structure Analysis

CS-834 possesses a complex molecular structure that contributes to its biological activity. The compound's structure can be described as follows:

  • Molecular Formula: C13_{13}H18_{18}N2_2O4_4
  • Molecular Weight: Approximately 270.29 g/mol
  • Structural Features:
    • A beta-lactam ring that is characteristic of carbapenems.
    • A methyl group at the C-1 position enhances stability against hydrolysis.
    • An ester functional group that serves as a prodrug moiety.

The stereochemistry of CS-834 is also significant, with specific configurations at various chiral centers contributing to its pharmacological profile .

Chemical Reactions Analysis

CS-834 undergoes several chemical reactions that are pivotal for its activity and stability:

  1. Hydrolysis: As an ester-type prodrug, CS-834 is hydrolyzed in vivo to release R-95867, which exhibits antibacterial activity.
  2. Interaction with Beta-Lactamases: The compound's structure allows it to resist degradation by certain beta-lactamases, enhancing its effectiveness against resistant bacterial strains.
  3. Antibacterial Activity: The active metabolite interacts with penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial lysis.

These reactions underscore the importance of both the prodrug nature of CS-834 and its metabolic conversion to exert therapeutic effects .

Mechanism of Action

The mechanism of action for CS-834 primarily involves its interaction with bacterial cell wall synthesis processes. Upon administration, CS-834 is converted into R-95867 through hydrolysis:

  1. Binding to Penicillin-Binding Proteins: R-95867 binds effectively to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
  2. Inhibition of Cell Wall Synthesis: This binding inhibits transpeptidation, a critical step in cell wall biosynthesis, ultimately leading to cell lysis and death.
  3. Broad-Spectrum Activity: The compound demonstrates efficacy against both gram-positive and gram-negative bacteria due to its ability to penetrate various bacterial membranes .
Physical and Chemical Properties Analysis

CS-834 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, facilitating formulation into oral dosage forms.
  • Stability: The compound shows enhanced stability in physiological conditions compared to other antibiotics, particularly under acidic pH conditions.
  • Melting Point: The melting point has been reported around 120–125 °C.

These properties are crucial for developing effective pharmaceutical formulations and ensuring bioavailability upon oral administration .

Applications

CS-834 holds significant promise in clinical applications due to its antibacterial properties:

  1. Treatment of Infections: It is being investigated for treating a range of infections caused by resistant bacteria, including pneumonia and urinary tract infections.
  2. Prodrug Development: The ester prodrug strategy allows for improved absorption and bioavailability compared to traditional carbapenems administered parenterally.
  3. Research Tool: As a novel antibiotic, CS-834 serves as a valuable tool in research settings aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies.

The ongoing clinical trials will further elucidate its efficacy and safety profile in human subjects, potentially leading to its approval for widespread clinical use .

Rationale for Development of CS-834 as an Oral Carbapenem Antibiotic

Historical Context of Carbapenem Therapeutics and Parenteral Limitations

The "golden era" of antibiotic discovery (1940-1962) yielded most major antibiotic classes, including parenteral carbapenems like imipenem-cilastatin and meropenem [7]. These agents represented a therapeutic advance due to their exceptional β-lactamase stability and broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. However, their clinical utility was intrinsically constrained by a critical limitation: the lack of oral bioavailability. This necessitated intravenous administration in hospital settings, creating significant barriers for outpatient therapy, extended treatment courses, and healthcare resource utilization [1] [8].

The chemical instability of traditional carbapenems in the acidic gastric environment further complicated oral formulation development. Consequently, despite their potent antibacterial properties, first-generation carbapenems remained confined to institutional use for severe infections. This therapeutic gap persisted even as expanded-spectrum cephalosporins (e.g., cefpodoxime, cefdinir) became available in oral formulations, despite their increasing vulnerability to hydrolysis by Extended-Spectrum Beta-Lactamases (ESBLs) [1] [3]. The development of CS-834 by Sankyo Co., Ltd. specifically targeted this unmet medical need – creating a carbapenem suitable for oral delivery to bridge the spectrum stability gap in the outpatient setting.

Table 1: Evolution of Carbapenem Therapeutics

GenerationRepresentative AgentsAdministrationKey Limitation Addressed by CS-834
First (1980s)Imipenem, MeropenemIntravenous onlyLack of oral bioavailability; confined to hospital use
Oral Prodrug (1990s)CS-834 (R-95867 prodrug)OralEnables outpatient therapy for resistant pathogens

Addressing Extended-Spectrum Beta-Lactamase Resistance in Enterobacteriaceae

By the mid-1990s, ESBL-producing Enterobacteriaceae, particularly Escherichia coli and Klebsiella pneumoniae, emerged as a global crisis. Latin America reported alarmingly high rates, with ESBL phenotypes detected in 32% of E. coli and 58% of K. pneumoniae isolates, significantly exceeding prevalence in Europe and North America [2] [5]. These enzymes (predominantly CTX-M, TEM, and SHV variants) hydrolyze third- and fourth-generation cephalosporins (e.g., cefotaxime, ceftazidime, cefepime) and monobactams (aztreonam), rendering them ineffective [2] [8]. Crucially, ESBL-producing strains often exhibited co-resistance to fluoroquinolones, aminoglycosides, and trimethoprim-sulfamethoxazole, drastically limiting therapeutic options [4] [8].

CS-834's active metabolite, R-95867, demonstrated potent activity against ESBL-producing Enterobacteriaceae. In vitro studies revealed MIC₉₀ values of ≤1.0 μg/ml against most members of the family, including problematic strains like E. coli and K. pneumoniae [1] [3]. This superiority stemmed from R-95867's:

  • Enhanced β-Lactamase Stability: Compared to oral cephalosporins, R-95867 exhibited lower susceptibility to hydrolysis by common TEM, SHV, and CTX-M ESBLs, although it remained vulnerable to metallo-β-lactamases (e.g., from Stenotrophomonas maltophilia) [1] [3].
  • High Affinity for Penicillin-Binding Proteins (PBPs): R-95867 bound effectively to essential PBPs (1Bs, 2, 3, 4) in Gram-negative bacteria like E. coli and PBP 1 and 4 in Gram-positive bacteria like Staphylococcus aureus, ensuring robust bactericidal activity even against strains resistant to other β-lactams [3].
  • Effective Penetration: Its molecular structure allowed efficient penetration through the outer membrane of Gram-negative bacilli, reaching its PBP targets effectively [1].

Table 2: Comparative In Vitro Activity (MIC₉₀ μg/ml) Against Key ESBL Producers

OrganismR-95867 (CS-834 Active)CefpodoximeCefdinirCefditorenImipenem
E. coli (ESBL+)≤0.06 - 0.5≥16≥16≥160.25 - 0.5
K. pneumoniae (ESBL+)0.12 - 1.0≥16≥16≥160.5 - 1.0
Penicillin-R S. pneumoniae0.025 - 0.781.0 - 4.01.0 - 2.00.5 - 1.00.03 - 0.12

Table 3: ESBL Prevalence in Latin America Highlighting Therapeutic Need

Country/RegionESBL Prevalence in E. coli (%)ESBL Prevalence in K. pneumoniae (%)Source (Time Period)
Latin America (Regional Avg.)11-2545-53 [2] (2005-2013)
Brazil (Single Center)7.361.7 [5] (2004-2009)
Guatemala/Honduras/MexicoHigh (Specific rates variable)High (Specific rates variable) [2] (2005-2013)

Strategic Advantages of Oral Bioavailability in Antimicrobial Chemotherapy

The development of CS-834 as an oral prodrug ester (chemically identified as (+)-[pivaloyloxymethyl-(4R,5S,6S)-6- [(R)-1-hydroxyethyl]-4-methyl-7-oxo-3[[(R)-5-oxopyrrolidin-3-yl]-thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate]) addressed fundamental limitations inherent to parenteral carbapenem therapy [1] [3]. Its design conferred critical advantages:

  • Enabling Outpatient and Sequential Therapy: Oral bioavailability allows treatment initiation or continuation outside the hospital setting. This is particularly crucial for infections requiring prolonged antibiotic courses (e.g., complicated urinary tract infections, pyelonephritis, respiratory infections) caused by ESBL producers where few reliable oral alternatives existed. It facilitates early discharge from hospitals ("step-down" therapy) and avoids complications/costs associated with long-term IV access [1] [4] [8].
  • Pharmacokinetic Optimization for Tissue Penetration: Studies in murine infection models demonstrated that oral CS-834 administration achieved high and sustained concentrations of R-95867 not only in serum but crucially in lung tissue. Levels in lungs were consistently several-fold higher than serum levels at equivalent time points post-dose. This superior tissue penetration directly correlated with high efficacy in experimental mouse pneumonia models caused by pathogens like penicillin-resistant Streptococcus pneumoniae and Haemophilus influenzae, where CS-834 outperformed comparator oral cephalosporins [1] [3].
  • Addressing Healthcare System Burdens: High rates of ESBL producers in both hospital and community settings (as evidenced by carriage in healthy volunteers [4]) increase the demand for effective oral carbapenems. Oral therapy reduces hospital admissions, bed occupancy, and resource utilization associated with IV administration (nursing time, infusion equipment, monitoring for line complications) [1] [8].
  • Potential for Improved Adherence and Quality of Life: Patient acceptance and adherence are generally higher with oral regimens compared to parenteral ones, improving treatment outcomes and quality of life during therapy for resistant infections [1].

Table 4: Strategic Advantages of Oral Carbapenems like CS-834 vs. Parenteral Carbapenems

FeatureParenteral Carbapenems (e.g., Imipenem)Oral Carbapenem (CS-834)Strategic Advantage
Administration RouteIntravenous (IV)OralEnables outpatient/sequential therapy; avoids IV access complications
Primary Use SettingHospital/institutionalHospital & OutpatientExpands treatment site; facilitates early discharge; manages CA-R infections
Tissue Penetration (Lung Example)GoodHigh (Often > Serum levels)Potentially superior efficacy in respiratory infections
Healthcare Resource UseHigh (Infrastructure, nursing time)LowerReduces hospitalization costs and burden
Patient Convenience/AdherenceLowHigherImproves treatment completion and outcomes

Properties

CAS Number

157542-49-9

Product Name

CS-834

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C20H28N2O7S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1

InChI Key

ZNOVVAJWYUBFMI-JIFFNSBPSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

CS 834
CS-834
pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.